molecular formula C6H8N2O3S B13061658 4-(Hydroxymethyl)pyridine-2-sulfonamide

4-(Hydroxymethyl)pyridine-2-sulfonamide

Cat. No.: B13061658
M. Wt: 188.21 g/mol
InChI Key: JORUGAZTGHMXGQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)pyridine-2-sulfonamide is an organic compound that features a pyridine ring substituted with a hydroxymethyl group at the 4-position and a sulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)pyridine-2-sulfonamide typically involves the functionalization of a pyridine derivativeThe reaction conditions often involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydroxymethyl)pyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    4-(Hydroxymethyl)pyridine-2-amine: Contains an amine group instead of a sulfonamide group.

Uniqueness

4-(Hydroxymethyl)pyridine-2-sulfonamide is unique due to the presence of both a hydroxymethyl group and a sulfonamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

4-(hydroxymethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C6H8N2O3S/c7-12(10,11)6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,10,11)

InChI Key

JORUGAZTGHMXGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CO)S(=O)(=O)N

Origin of Product

United States

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